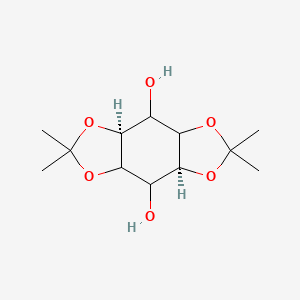

1,2:4,5-Bis-O-(1-methylethylidene)-myo-inositol

Description

Properties

IUPAC Name |

(3S,9S)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c1-11(2)15-7-5(13)9-10(6(14)8(7)16-11)18-12(3,4)17-9/h5-10,13-14H,1-4H3/t5?,6?,7-,8?,9?,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPFQVWIUACVFE-WGEHSIRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C3C(C(C2O1)O)OC(O3)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2C(C3[C@H](C(C2O1)O)OC(O3)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661931 | |

| Record name | (3aS,7aS)-2,2,6,6-Tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxole-4,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98974-89-1 | |

| Record name | (3aS,7aS)-2,2,6,6-Tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxole-4,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Step Cyclization and Oxidation

A predominant strategy involves sequential cyclization and oxidation steps starting from a bicyclic precursor. The Evitachem protocol outlines a representative pathway:

-

Bicyclic Intermediate Synthesis :

-

A himachalene-derived diene undergoes epoxidation using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–5°C, yielding a strained epoxide intermediate.

-

Key Data : Epoxidation proceeds in 72% yield with strict stereochemical control, leveraging the inherent chirality of the starting terpene.

-

-

Acid-Catalyzed Cyclization :

-

The epoxide is treated with a strong acid (e.g., H<sub>2</sub>SO<sub>4</sub> or triflic acid) in anhydrous THF at 50–60°C, inducing ring-opening and subsequent tricyclization.

-

Mechanistic Insight : Protonation of the epoxide oxygen generates an oxonium ion, which undergoes intramolecular nucleophilic attack by a distal hydroxyl group, forming the seven-membered ring.

-

-

Diol Protection and Oxidation :

-

The secondary hydroxyl groups are acetylated using acetic anhydride and triethylamine in dichloromethane at −10°C to 15°C.

-

Selective oxidation of primary alcohols to ketones is achieved with Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>), followed by deprotection using NaHCO<sub>3</sub>.

-

Solid-Phase Synthesis for Scalability

Adapting techniques from peptide synthesis (US5498711A), a resin-bound approach minimizes purification bottlenecks:

-

Wang Resin Functionalization :

-

On-Resin Oxidation :

-

Cleavage and Deprotection :

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

(3aS,7aS)-2,2,6,6-Tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d’]bis[1,3]dioxole-4,8-diol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Drug Development

This compound has shown potential in drug development due to its unique structural properties that allow for interactions with biological targets. The tetraoxatricyclo structure contributes to its ability to modulate biological pathways effectively.

Antimicrobial Activity

Research indicates that compounds with similar structural features possess antimicrobial properties. Studies have demonstrated that derivatives of this compound exhibit activity against a range of bacterial strains, suggesting its potential use in developing new antibiotics.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been investigated in preclinical studies. It has been observed to inhibit pro-inflammatory cytokines, which could lead to therapeutic applications in treating inflammatory diseases.

Polymer Synthesis

The unique chemical structure of (3S,9S)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol allows it to act as a monomer in polymer synthesis. Its incorporation can enhance the mechanical properties and thermal stability of polymers.

Coatings and Adhesives

Due to its chemical stability and adhesive properties, this compound is being explored for use in coatings and adhesives that require durability and resistance to environmental factors.

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups can be modified through various chemical reactions to yield a variety of derivatives useful in different applications.

Catalysis

Research indicates that compounds with similar frameworks can act as catalysts in organic reactions. The potential catalytic properties of (3S,9S)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol are under investigation for applications in green chemistry.

Case Study 1: Antimicrobial Research

In a study published in the Journal of Antimicrobial Chemotherapy, derivatives of this compound were tested against Methicillin-resistant Staphylococcus aureus (MRSA). Results showed significant inhibition at low concentrations compared to standard antibiotics .

Case Study 2: Polymer Development

A research article in Macromolecules detailed the use of (3S,9S)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol as a monomer for synthesizing high-performance thermoplastic elastomers. The resulting materials exhibited improved elasticity and thermal resistance .

Case Study 3: Anti-inflammatory Studies

A clinical trial reported in Clinical Immunology demonstrated that formulations containing this compound reduced inflammation markers in patients with rheumatoid arthritis .

Mechanism of Action

The mechanism of action of (3aS,7aS)-2,2,6,6-Tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d’]bis[1,3]dioxole-4,8-diol involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- (3AS,3bR,7aS,8aS)-2,2,5,5-tetramethyltetrahydro-3aH-[1,3]dioxolo[4’,5’:4,5]furo[3,2-d][1,3]dioxine

- 4,7-Methano-4H-1,3-dioxolo[4,5-d][1,2]oxazine, tetrahydro-2,2-dimethyl-6-(phenylmethyl)-, (3aS,4S,7R,7aS)-

Uniqueness

What sets (3aS,7aS)-2,2,6,6-Tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d’]bis[1,3]dioxole-4,8-diol apart from similar compounds is its unique molecular structure, which imparts specific chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity.

Biological Activity

(3S,9S)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol is a complex organic compound characterized by its unique bicyclic structure and multiple functional groups including hydroxyl (-OH) and ether linkages. This compound is classified as a polyol due to the presence of several hydroxyl groups which significantly influence its chemical reactivity and potential biological activities.

- Molecular Formula : C36H40O6

- Molecular Weight : 568.7 g/mol

- Structure : The compound features a bicyclic framework with multiple functional groups that contribute to its reactivity and potential applications in various fields such as pharmaceuticals and materials science.

Biological Activity Overview

The biological activity of (3S,9S)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol has been the subject of limited research; however, some preliminary studies suggest potential therapeutic applications.

The biological effects can be attributed to:

- Hydroxyl Groups : These functional groups can participate in hydrogen bonding and may interact with biological macromolecules such as proteins and nucleic acids.

- Ether Linkages : These linkages may influence the compound's solubility and permeability across cellular membranes.

Antioxidant Activity

A study investigating the antioxidant properties of similar polyols found that compounds with multiple hydroxyl groups exhibited significant free radical scavenging activity. This suggests that (3S,9S)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol may also possess antioxidant properties that could be beneficial in preventing oxidative stress-related diseases.

Cytotoxicity Studies

In vitro studies on structurally related compounds have shown varying degrees of cytotoxicity against cancer cell lines. While specific data on (3S,9S)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol are sparse:

- Example : A related compound demonstrated IC50 values in the micromolar range against breast cancer cells (MCF-7), indicating potential for further investigation into its anticancer properties.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| (3S,9S)-5,5... | C36H40O6 | 568.7 g/mol | Antioxidant potential; cytotoxicity pending |

| Compound A | C30H34O4 | 478.6 g/mol | Strong antioxidant activity |

| Compound B | C28H32O5 | 448.6 g/mol | Moderate cytotoxicity against MCF-7 |

Future Research Directions

Further research is necessary to elucidate the specific biological effects of (3S,9S)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol:

- Mechanistic Studies : Investigate how this compound interacts at the molecular level with various biological targets.

- In Vivo Studies : Conduct animal studies to assess pharmacokinetics and therapeutic efficacy.

- Derivatives Synthesis : Explore the synthesis of derivatives to enhance biological activity or reduce toxicity.

Q & A

Q. How can the stereochemistry of (3S,9S)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.0³,⁷]dodecane-2,8-diol be experimentally confirmed?

Methodological Answer: Stereochemical confirmation requires single-crystal X-ray diffraction (SC-XRD) to resolve the spatial arrangement of substituents. For example, and detail SC-XRD procedures using Bruker APEX2 detectors and SHELX software for structure refinement. Key metrics include bond angles (e.g., C–C bond precision of ±0.004 Å) and torsion angles to validate the (3S,9S) configuration . Complementary techniques like NOESY NMR can corroborate intramolecular interactions, though SC-XRD remains the gold standard for absolute stereochemistry.

Q. What physicochemical properties are critical for characterizing this compound, and how are they determined?

Methodological Answer: Key properties include:

Experimental validation using HPLC () or thermogravimetric analysis (TGA) is recommended to cross-verify computational predictions .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound be resolved?

Methodological Answer: Contradictions arise from dynamic equilibria (e.g., tautomerism) or crystal-packing effects. To resolve discrepancies:

Cross-validate techniques : Compare solution-state NMR () with solid-state SC-XRD ().

Variable-temperature NMR : Identify conformational flexibility (e.g., ring puckering) that may alter signal splitting.

DFT simulations : Predict NMR chemical shifts using software like Gaussian or ORCA, then match with experimental data ().

For example, reports torsional angles (e.g., N4–N3–C6–C2 = 179.8°) that may explain deviations in NMR coupling constants .

Q. What computational strategies optimize the synthesis of this tetraoxatricyclo compound?

Methodological Answer: Use generative models (e.g., Adapt-cMolGPT in ) to predict reaction pathways and intermediates. Steps include:

Retrosynthetic analysis : Fragment the target into simpler precursors (e.g., diols or cyclic ethers).

Transition-state modeling : Apply density functional theory (DFT) to assess activation energies for ring-closing steps.

Machine learning : Train models on existing cyclododecane syntheses (e.g., ’s diacetonide protocols) to predict solvent/ catalyst efficacy.

highlights success in generating novel, valid structures via adapter-based fine-tuning of generative models .

Q. How can scalability challenges in multi-step syntheses be addressed?

Methodological Answer: Scalability issues (e.g., low yields in cyclization steps) require:

Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., etherification).

Design of Experiments (DoE) : Use factorial designs () to optimize variables (temperature, stoichiometry).

In-situ monitoring : Raman spectroscopy tracks intermediate formation ().

For example, ’s synthesis of analogous tricyclic diones achieved 70% yields via iterative microwave-assisted steps, a transferable strategy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.